8-bromo-cAMP

PKA activation cAMP analog potency kinase selectivity

Choose 8-Bromo-cAMP for unbiased, parallel activation of both PKA and Epac1, with full agonist efficacy matching native cAMP. Its enhanced resistance to phosphodiesterases enables sustained signaling in multi-hour assays without continuous PDE inhibitor co-treatment. Achieving ~8% intracellular accumulation in glioma models, it provides moderate, controlled loading ideal for physiological-range titration and minimal cytotoxicity. Select for PKC-dependent Ca²⁺ sensitization studies where Rho-mediated pathways must remain unaffected.

Molecular Formula C10H11BrN5O6P
Molecular Weight 408.10 g/mol
CAS No. 23583-48-4
Cat. No. B161051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-cAMP
CAS23583-48-4
Synonyms8 Br Cyclic AMP
8 Bromo cAMP
8 Bromo Cyclic Adenosine Monophosphate
8 Bromo Cyclic Adenosine Monophosphate, Monosodium Salt
8 Bromo Cyclic Adenosine Monophosphate, Sodium Salt
8 Bromo Cyclic AMP
8 Bromoadenosine 3',5' Cyclic Monophosphate
8-Br Cyclic AMP
8-Bromo Cyclic Adenosine Monophosphate
8-Bromo Cyclic Adenosine Monophosphate, Monosodium Salt
8-Bromo Cyclic Adenosine Monophosphate, Sodium Salt
8-Bromo Cyclic AMP
8-Bromo-cAMP
8-Bromoadenosine 3',5'-Cyclic Monophosphate
AMP, Br Cycl
Br Cycl AMP
Cyclic AMP, 8-Br
Cyclic AMP, 8-Bromo
Molecular FormulaC10H11BrN5O6P
Molecular Weight408.10 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O
InChIInChI=1S/C10H11BrN5O6P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14)/t3-,5-,6-,9-/m1/s1
InChIKeyDVKQVRZMKBDMDH-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-cAMP Procurement Guide: Product Overview and Chemical Profile


8-Bromo-cAMP (CAS 23583-48-4), also designated 8-Br-cAMP or 8-bromoadenosine 3′,5′-cyclic monophosphate, is a cell-permeable, brominated analog of the endogenous second messenger cyclic AMP (cAMP) . It functions primarily as an activator of cAMP-dependent protein kinase (PKA) and is characterized by enhanced resistance to hydrolysis by phosphodiesterases (PDEs) relative to native cAMP, which confers prolonged intracellular signaling duration [1]. The compound is supplied predominantly as the sodium salt to optimize aqueous solubility for experimental use .

Why 8-Bromo-cAMP Cannot Be Substituted with Unmodified cAMP or Other In-Class Analogs


Unmodified cAMP exhibits extremely limited cell permeability and is rapidly hydrolyzed by intracellular and extracellular phosphodiesterases, rendering it impractical for most cell-based assays. While numerous cAMP analogs exist, they differ profoundly in their PKA activation potency, PKA isoform selectivity, PKG cross-reactivity, membrane permeability, intracellular accumulation kinetics, and ability to activate Epac (Exchange Protein directly Activated by cAMP) [1]. These parameters critically influence experimental outcomes; substituting 8-Br-cAMP with another analog without verifying the specific performance characteristics relevant to the assay system may yield non-comparable or misleading results [2].

8-Bromo-cAMP Differentiation: Head-to-Head Quantitative Performance Data vs. Key Comparators


PKA Activation Potency (Ka): 8-Bromo-cAMP vs. Native cAMP vs. PKG Cross-Reactivity

8-Bromo-cAMP activates protein kinase A (PKA) with a half-maximal activation constant (Ka) of 0.05 µM . While native cAMP serves as the endogenous ligand, its rapid degradation precludes reliable Ka determination in many cellular contexts. More critically for experimental design, 8-Br-cAMP demonstrates marked selectivity for PKA over cGMP-dependent protein kinase (PKG), with a Ka for PKG of 5.8 µM . This 116-fold difference in activation potency defines its primary signaling bias.

PKA activation cAMP analog potency kinase selectivity

Comparative Membrane Permeability and Intracellular Accumulation: 8-Bromo-cAMP vs. 8-CPT-cAMP and Dibutyryl-cAMP

In a comparative HPLC study quantifying intracellular accumulation in intact C6 glioma cells following extracellular application of 100 µM analog for 60 minutes, 8-Br-cAMP achieved an intracellular concentration of approximately 8% of the applied extracellular concentration (log Kw = 1.95) [1]. Under identical conditions, the more lipophilic 8-pCPT-cAMP (8-(4-chlorophenylthio)-cAMP) reached 22% of the extracellular concentration (log Kw = 2.65), while dibutyryl-cAMP (DBcAMP) demonstrated intermediate permeability and accumulation kinetics [1].

membrane permeability intracellular accumulation HPLC quantification

Epac vs. PKA Activation Profile: 8-Bromo-cAMP as a Dual-Pathway Full Agonist

Systematic analog mapping of Epac1 and cAMP-dependent protein kinase (cAPK/PKA) activation revealed that 8-Br-cAMP and 8-pCPT-cAMP both activate Epac and cAPK equally as well as native cAMP, functioning as full agonists for both pathways [1]. This contrasts with 6-modified analogs (e.g., N6-benzoyl-cAMP), which are inefficient Epac activators but full cAPK activators, and 2′-O-alkyl-substituted analogs, which induce stronger Epac1 activation than cAMP but act as only partial agonists for cAPK [1]. 8-pCPT-2′-O-methyl-cAMP achieves approximately three orders of magnitude improvement in Epac/cAPK binding selectivity relative to 8-Br-cAMP [1].

Epac1 cAMP signaling PKA analog mapping

Phosphodiesterase Hydrolysis Resistance: 8-Bromo-cAMP vs. Native cAMP

8-Bromo-cAMP exhibits greater resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs) compared with unmodified cAMP [1]. This enhanced stability is attributed to the bromine substitution at the 8-position of the adenine ring, which sterically hinders PDE access to the cyclic phosphate moiety . While the exact fold-increase in half-life varies across PDE isoforms and experimental systems, the property is consistently documented across vendor technical specifications and primary literature as a core differentiation from native cAMP [1].

phosphodiesterase resistance metabolic stability cAMP analog

Mechanistic Distinction: 8-Bromo-cAMP-Mediated Ca²⁺ Desensitization vs. Rho-Kinase Inhibition

In α-toxin-permeabilized rabbit tracheal smooth muscle, 8-BrcAMP and the Rho-kinase inhibitor Y-27632 exhibited differential effects on GTPγS-induced and PDBu-induced Ca²⁺ sensitization [1]. GTPγS-induced contraction was resistant to 8-BrcAMP but sensitive to Y-27632. Conversely, PDBu-induced contraction was completely reversed by 8-BrcAMP but resistant to Y-27632 [1]. Furthermore, 8-BrcAMP and Y-27632 produced additive acceleration of relaxation under myosin light chain kinase-inhibited conditions, confirming that cAMP/PKA-mediated Ca²⁺ desensitization operates through a mechanism distinct from and complementary to Rho-kinase inhibition [1].

airway smooth muscle Ca²⁺ sensitization Rho-kinase PKA

PKA Binding Site Preference: 8-Bromo-cAMP Preferentially Binds Intrachain Site 1

Each regulatory subunit of PKA contains two distinct intrachain cAMP binding sites (Site 1 and Site 2) with different analog specificities and cAMP dissociation rates [1]. Binding studies using purified PKA isozymes I and II demonstrated that 8-Br-cAMP, along with 8-bromo-cGMP and 8-azido-cAMP, preferentially binds to Site 1 of both isozymes [1]. This site preference differs from that of certain other cAMP analogs and may contribute to the distinct biological response profile observed with 8-Br-cAMP compared to analogs with different site-selectivity patterns.

PKA regulatory subunit cAMP binding sites isozyme selectivity

8-Bromo-cAMP Application Scenarios: Evidence-Based Selection Guidance


Simultaneous Activation of PKA and Epac Pathways Without Pathway Bias

Based on evidence that 8-Br-cAMP functions as a full agonist for both PKA and Epac1, with activation efficacy equivalent to native cAMP for both pathways [1], this compound is optimally suited for experiments requiring unbiased, parallel activation of both major cAMP effector arms. Researchers investigating cAMP signaling where both PKA and Epac contribute to the phenotype (e.g., neurite outgrowth, insulin secretion, cell migration) should select 8-Br-cAMP rather than pathway-selective analogs that may produce incomplete or biased responses [1].

Airway Smooth Muscle Ca²⁺ Sensitization Studies Requiring PKC-Pathway Targeting

Evidence from permeabilized airway smooth muscle preparations demonstrates that 8-BrcAMP completely reverses PDBu-induced (PKC-mediated) Ca²⁺ sensitization while leaving GTPγS-induced (Rho-mediated) sensitization unaffected [2]. This distinct mechanistic profile makes 8-BrcAMP the appropriate tool for studies specifically interrogating PKC-dependent Ca²⁺ sensitization pathways, particularly when used in parallel with Rho-kinase inhibitors like Y-27632 to achieve pathway discrimination [2].

Moderate-Intensity Intracellular cAMP Loading with Titratable Accumulation

Quantitative HPLC data showing that 8-Br-cAMP achieves approximately 8% intracellular accumulation in C6 glioma cells (versus 22% for 8-pCPT-cAMP under identical conditions) [3] supports its use in experimental systems where moderate, controlled intracellular analog loading is preferred. This property is advantageous when excessive cAMP elevation may induce non-physiological signaling, cytotoxicity, or feedback desensitization, allowing researchers to titrate PKA activation to within a more physiologically relevant range [3].

Long-Duration PKA Activation Assays Requiring PDE-Resistant Signaling

The enhanced resistance of 8-Br-cAMP to phosphodiesterase hydrolysis relative to native cAMP [4] makes it suitable for extended-duration assays (e.g., multi-hour gene expression studies, differentiation protocols, apoptosis induction experiments) where sustained PKA activation is required. This property reduces the need for repeated compound addition or continuous PDE inhibitor co-treatment, simplifying experimental design and minimizing off-target effects associated with broad-spectrum PDE inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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